

A Technical Guide to (E)- [Amino(dimethylamino)methylidene]urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethylamidino Urea*

Cat. No.: *B15572935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

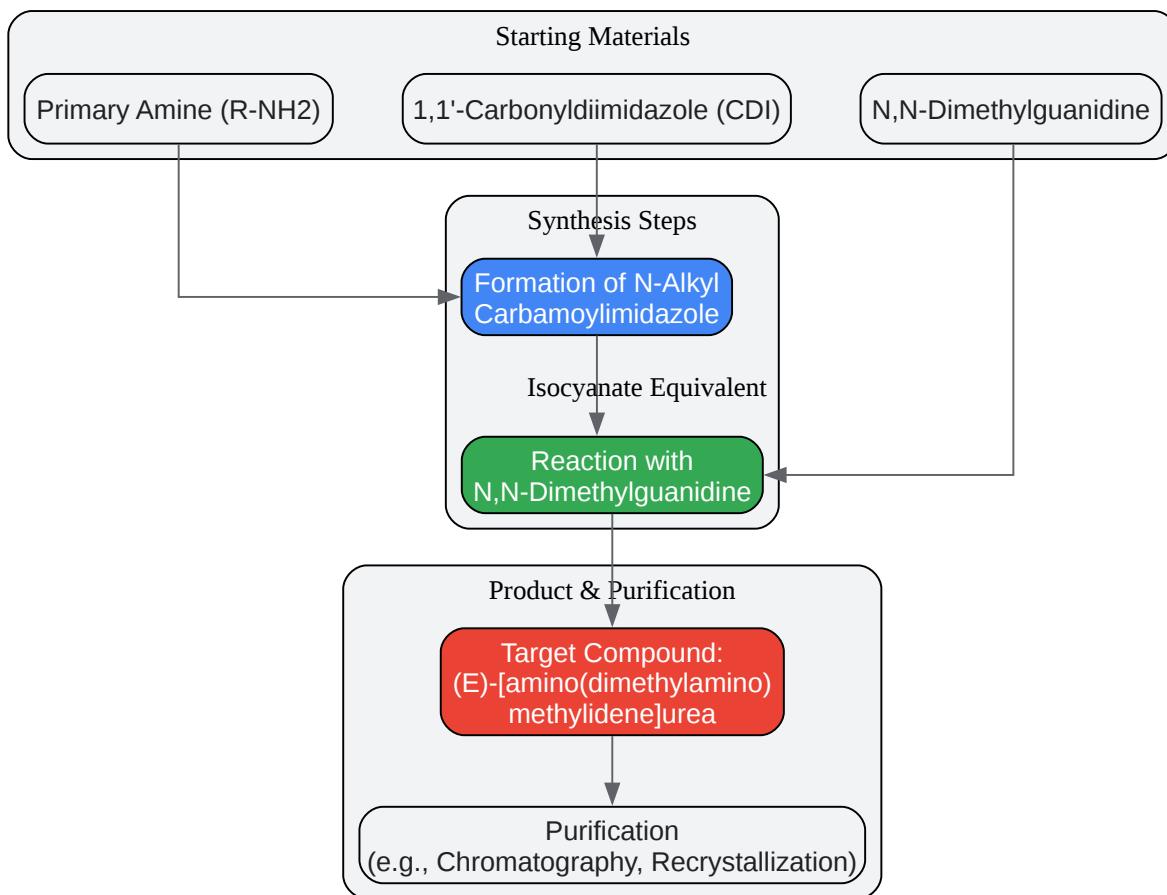
This document provides a comprehensive technical overview of the chemical compound **N,N-Dimethylamidino Urea**, known by its IUPAC name (E)-[amino(dimethylamino)methylidene]urea. While specific experimental data and biological activity for this precise molecule are not extensively documented in publicly available literature, this guide consolidates the known chemical properties and provides critical context based on structurally related compounds. The information herein is intended to serve as a foundational resource for researchers exploring its potential applications. This guide covers its chemical identity, inferred biological relevance based on analogous guanidino-urea structures, and generalized experimental protocols relevant to this class of compounds.

Chemical Identity and Properties

The compound specified as **N,N-Dimethylamidino Urea** is identified in chemical databases with the IUPAC name (E)-[amino(dimethylamino)methylidene]urea^[1]. It belongs to the class of organic compounds containing both a urea and a guanidine-like functional group. The guanidine moiety is known to be a key pharmacophore in numerous biologically active molecules.

Quantitative Chemical Data

A summary of the computed physicochemical properties for (E)-[amino(dimethylamino)methylidene]urea is presented below. This data is essential for experimental design, including solvent selection and analytical method development.


Property	Value	Source
IUPAC Name	(E)-[amino(dimethylamino)methylidene]urea	PubChem[1]
PubChem CID	55289276	PubChem[1]
Molecular Formula	C ₄ H ₁₀ N ₄ O	PubChem[1]
Molecular Weight	130.15 g/mol	PubChem[1]
Canonical SMILES	CN(C)C(=NC(=O)N)N	PubChem[1]
InChI Key	LZEBBXWIHQNLJ-UHFFFAOYSA-N	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Potential Synthesis and Experimental Protocols

While a specific, documented synthesis protocol for (E)-[amino(dimethylamino)methylidene]urea was not found, its structure as an N-acylguanidine suggests plausible synthetic routes based on established organic chemistry principles. The following sections describe generalized methodologies applicable for the synthesis and evaluation of such compounds.

General Synthesis Approach

The synthesis of unsymmetrical ureas and guanidines often involves the reaction of an amine with an isocyanate equivalent or a guanidinyling agent. A potential logical workflow for synthesizing the target compound and similar structures is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for N-acylguanidines.

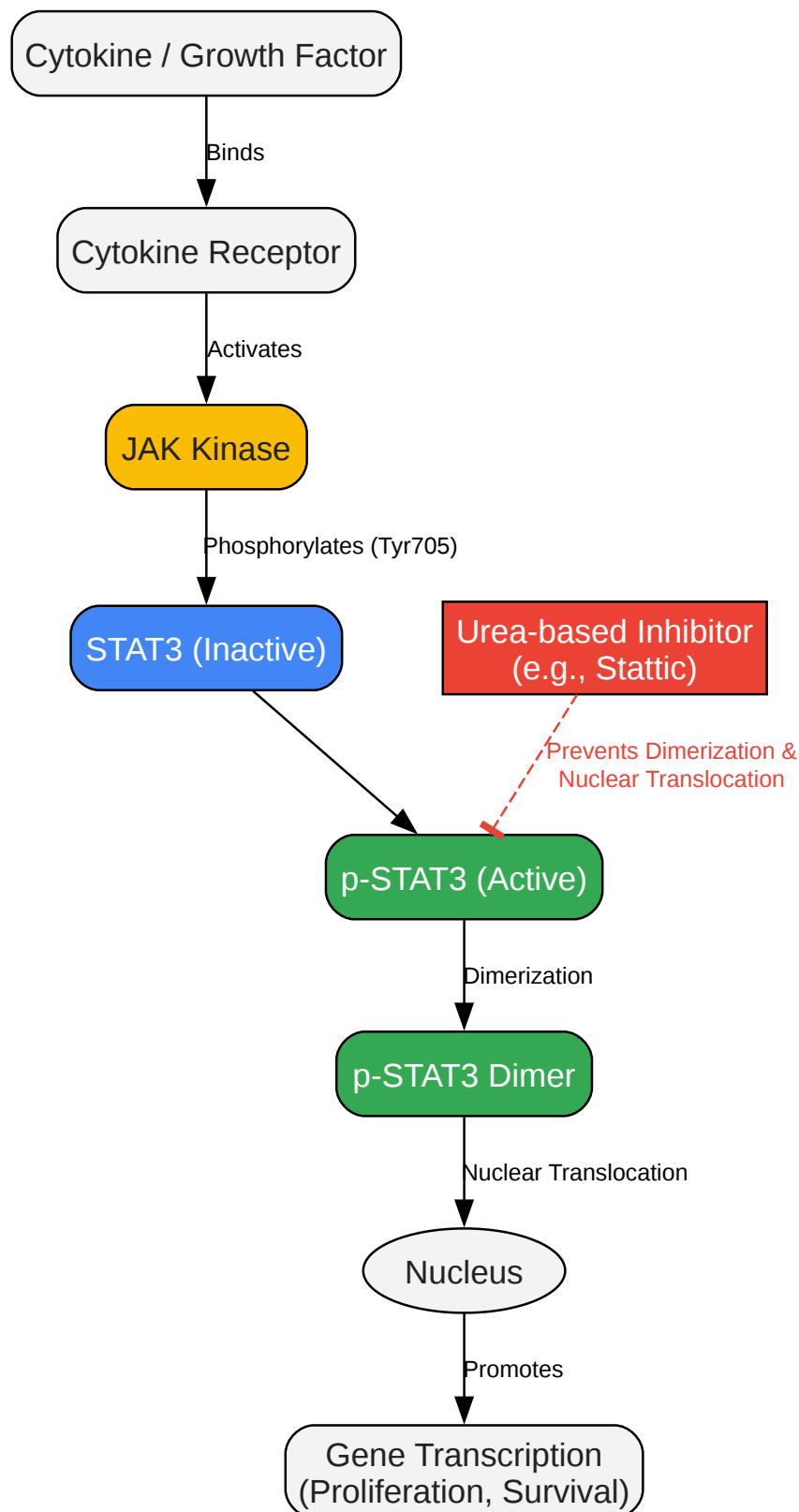
This approach utilizes N-alkyl carbamoylimidazoles as stable and versatile synthons, which serve as isocyanate equivalents for the synthesis of ureas^[2]. Reacting such an intermediate with N,N-dimethylguanidine would be a plausible route to the target molecule.

Example Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Given that many urea and guanidine derivatives exhibit antimicrobial properties, a key experiment would be to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes[3][4].

- Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in appropriate broth (e.g., Mueller-Hinton for bacteria) to achieve a final concentration of approximately 5×10^5 CFU/mL in the assay wells.
- Compound Dilution: The test compound is serially diluted (typically 2-fold) in a 96-well microtiter plate using the broth as the diluent. A typical concentration range might be 256 $\mu\text{g}/\text{mL}$ to 0.5 $\mu\text{g}/\text{mL}$.
- Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
- Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate. A known antibiotic (e.g., Vancomycin, Colistin) is used as a standard[3].
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Biological Activity and Signaling Pathways


The biological activity of (E)-[amino(dimethylamino)methylidene]urea has not been explicitly reported. However, its structural components are present in molecules with well-defined pharmacological profiles.

Inferred Biological Roles

- **Antimicrobial Agents:** The guanidino-urea scaffold is a known feature in compounds with potent antibacterial activity. These molecules are thought to interact with and disrupt bacterial cell membranes[4]. The combination of a charged guanidinium group and a hydrogen-bonding urea moiety can facilitate binding to negatively charged components of microbial cell envelopes.
- **Enzyme Inhibition:** Substituted ureas are core structures in many enzyme inhibitors. For example, some urea derivatives act as potent inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in cell signaling pathways related to growth and apoptosis[5][6]. While this specific compound is not a known STAT3 inhibitor, the urea moiety represents a potential starting point for inhibitor design.
- **Receptor Antagonism:** Diarylguanidines, which are structurally related, have been developed as selective, non-competitive antagonists of the NMDA receptor, indicating potential applications in neuroprotection[7].

Illustrative Signaling Pathway: STAT3 Inhibition

To illustrate a potential, though speculative, mechanism of action for related urea-based compounds, the STAT3 signaling pathway is presented. Inhibition of this pathway is a key strategy in oncology drug development. Stattic is a known small-molecule inhibitor that targets the SH2 domain of STAT3, preventing its activation and dimerization[5][6].

[Click to download full resolution via product page](#)

Caption: Simplified STAT3 signaling pathway and point of inhibition.

Conclusion and Future Directions

(E)-[amino(dimethylamino)methylidene]urea is a small molecule with a well-defined chemical structure but limited characterization in biological systems. Its structural similarity to known bioactive compounds, particularly those with antimicrobial and enzyme-inhibiting properties, suggests it is a candidate for further investigation.

Future research should focus on:

- Developing a robust and scalable synthesis protocol.
- Screening for biological activity, with an initial focus on antimicrobial assays and kinase inhibition panels.
- In-depth mechanistic studies should activity be confirmed in any primary screen.

This document provides the foundational chemical information and a strategic framework for initiating research into this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylamidino Urea | C4H10N4O | CID 55289276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Stattic | STATs | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (E)-[Amino(dimethylamino)methylidene]urea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572935#iupac-name-for-n-n-dimethylamidino-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com